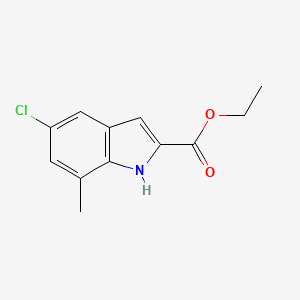

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, substituted with a chlorine atom at the 5-position, a methyl group at the 7-position, and an ethyl ester group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

作用機序

Target of Action

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives. Specific targets for this compound include the EGFR and BRAF V600E .

Mode of Action

The compound’s interaction with its targets results in various biological activities. For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include 5-chloro-2-nitrotoluene and ethyl acetoacetate, which undergo a series of reactions including nitration, reduction, and cyclization to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

化学反応の分析

Types of Reactions

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated indole derivatives .

科学的研究の応用

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research focuses on its potential as a lead compound for developing new pharmaceuticals targeting various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

類似化合物との比較

Similar Compounds

Ethyl 5-chloro-2-indolecarboxylate: Similar structure but lacks the methyl group at the 7-position.

Ethyl 5-methylindole-2-carboxylate: Similar structure but lacks the chlorine atom at the 5-position.

Ethyl indole-2-carboxylate: Lacks both the chlorine and methyl substituents.

Uniqueness

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

生物活性

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a chloro substituent at the 5-position and a methyl group at the 7-position of the indole ring. The carboxylate functional group enhances its reactivity and solubility in biological systems.

Chemical Formula: C_11H_10ClN_O_2

Molecular Weight: 225.66 g/mol

Physical State: Solid at room temperature

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to reduced growth rates in various cancer cell lines.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, a process crucial for eliminating malignant cells.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

A study focusing on the antiproliferative effects of indole derivatives found that this compound demonstrated notable cytotoxicity against several cancer cell lines. The compound's effectiveness was evaluated using the following metrics:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.96 | Erlotinib | 33 |

| A549 | 1.12 | Staurosporine | 7.10 |

| Panc-1 | <0.5 | - | - |

The results indicate that this compound is more effective than traditional chemotherapeutics like erlotinib against certain cancer types .

Antimicrobial Properties

The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers administered varying concentrations of this compound to MCF-7 breast cancer cells. The study found that doses above 1 µM significantly reduced cell viability, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that treatment with this compound led to a substantial decrease in bacterial load within 24 hours, supporting its potential application in treating bacterial infections.

特性

IUPAC Name |

ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRZGOYZIYIJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。